

Physical and chemical properties of **tert**-butyl 3-hydroxycyclobutylcarbamate

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Compound of Interest

Compound Name:	<i>Tert</i> -butyl 3-hydroxycyclobutylcarbamate
Cat. No.:	B124221

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An In-depth Technical Guide on the Physical and Chemical Properties of **tert**-Butyl 3-hydroxycyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Constrained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both biological activity and favorable pharmacokinetic properties is paramount. Small, rigid carbocyclic rings have emerged as privileged scaffolds, offering a means to orient functional groups in a precise three-dimensional arrangement while often improving metabolic stability. Among these, the cyclobutane ring system has garnered significant attention. This guide focuses on a particularly valuable derivative: **tert**-butyl 3-hydroxycyclobutylcarbamate. This bifunctional molecule, equipped with a hydroxyl group and a protected amine on a constrained four-membered ring, serves as a versatile building block for the synthesis of complex pharmaceutical agents. Its utility lies in the orthogonal reactivity of its functional groups and the conformational rigidity imparted by the cyclobutane core. This document provides a comprehensive overview of its properties, reactivity, synthesis, and applications, intended to serve as a practical resource for scientists engaged in drug discovery and development.

Molecular Identity and Physicochemical Characteristics

tert-Butyl 3-hydroxycyclobutylcarbamate ($C_9H_{17}NO_3$) is a carbamate derivative built upon a cyclobutane frame. The molecule's significance in synthetic chemistry stems from its two key functional groups: a secondary alcohol and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc group provides a stable, yet readily cleavable, protecting element for the amine, allowing for selective reactions at the hydroxyl position. The molecule exists as two primary stereoisomers, cis and trans, which can have distinct biological activities and are often separated or synthesized selectively for specific therapeutic targets.

Summary of Physical and Chemical Properties

The properties of **tert-butyl 3-hydroxycyclobutylcarbamate** can vary slightly depending on the stereoisomer (cis or trans). The data presented below is a compilation from various sources and represents typical values.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₇ NO ₃	[1][2]
Molecular Weight	187.24 g/mol	[1][3]
Appearance	White to off-white solid	[4]
Melting Point	~117 °C (cis isomer)	[4][5][6]
Boiling Point (Predicted)	303.7 ± 31.0 °C	[4][7]
Density (Predicted)	1.10 ± 0.1 g/cm ³	[4][7]
Flash Point	109 °C (trans isomer)	
Topological Polar Surface Area	58.6 Å ²	[1][5]
XLogP3	0.9	[1][5]
CAS Number	154748-63-7 (isomer mixture or unspecified)	[1][3]
389890-43-1 (cis isomer)	[2][4][5]	
389890-42-0 (trans isomer)		

Spectral Data

While specific spectra are proprietary to various manufacturers, typical spectral characteristics can be predicted based on the molecular structure. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

- ¹H NMR: Protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region. The protons adjacent to the hydroxyl and carbamate groups would be shifted downfield. The nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.4 ppm.
- ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the cyclobutane ring, with those bearing the hydroxyl and amino groups being the most deshielded.

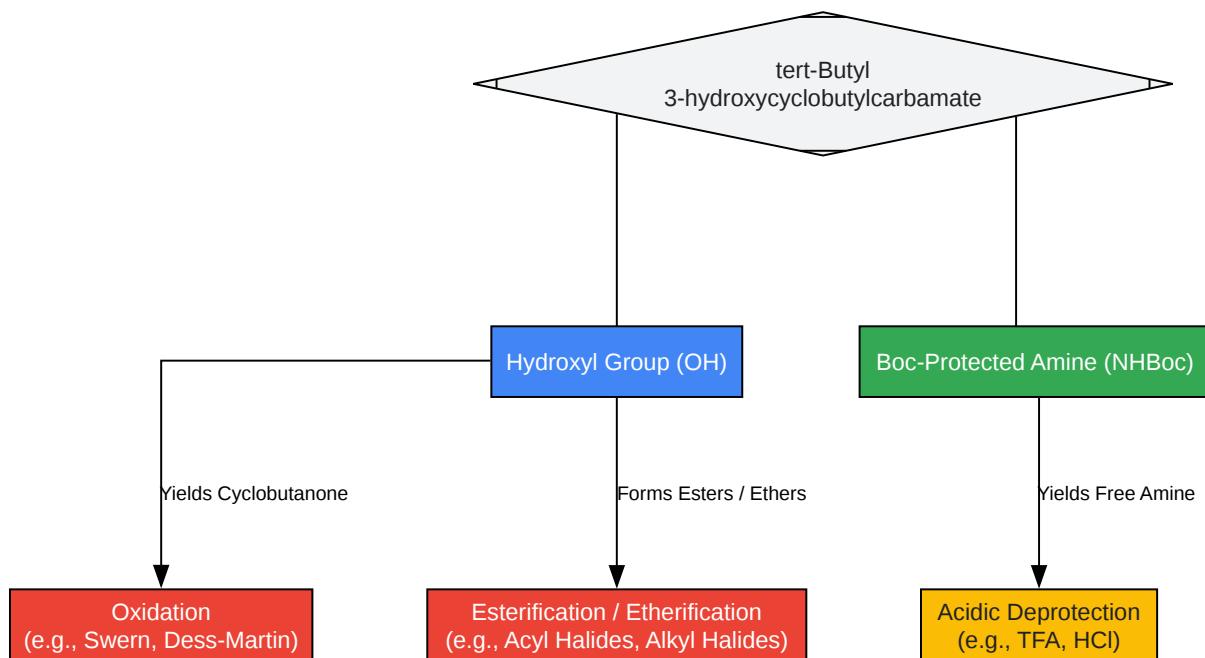
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the alcohol (around 3300-3500 cm^{-1}), an N-H stretch for the carbamate (around 3300-3400 cm^{-1}), and a strong C=O stretch for the carbamate carbonyl group (around 1680-1700 cm^{-1}).^[8]
- Mass Spectrometry: The exact mass is 187.12084340 Da.^[1] Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of the tert-butyl group or other neutral losses.

Chemical Reactivity and Synthetic Utility

The synthetic value of **tert-butyl 3-hydroxycyclobutylcarbamate** is rooted in the differential reactivity of its hydroxyl and Boc-protected amine functionalities. This allows for a modular and controlled approach to building more complex molecules.

Core Reactivity Profile

The molecule's reactivity can be understood by considering its two primary functional centers. The Boc-protected amine is generally stable to a wide range of non-acidic reagents, directing synthetic transformations towards the hydroxyl group. Conversely, the Boc group can be selectively removed under acidic conditions to liberate the free amine for subsequent reactions.



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Key reaction pathways for the molecule.

Expert Insights: The choice of reaction conditions is critical. For instance, when modifying the hydroxyl group, basic conditions are often employed, which are fully compatible with the acid-labile Boc group. This orthogonality is the cornerstone of its utility as a building block. When the synthetic plan calls for modification of the amine, the hydroxyl group may first need to be protected itself if the subsequent reaction conditions are harsh.

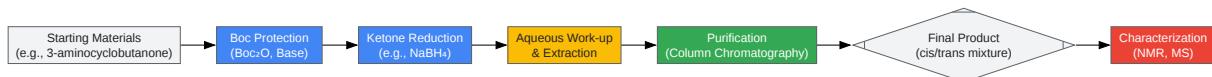
Stability and Storage

The compound is generally stable under normal laboratory conditions.^[9] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, often at temperatures between 2-8°C.^[4] It is listed as moisture-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.^[9]

Synthesis and Purification Protocol

The synthesis of **tert-butyl 3-hydroxycyclobutylcarbamate** typically involves the reduction of a corresponding aminoketone precursor, followed by protection of the resulting amine. The following is a representative, generalized protocol based on common organic synthesis methodologies.

General Synthetic Workflow



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Generalized workflow for synthesis and purification.

Step-by-Step Experimental Protocol

Objective: To synthesize **tert-butyl 3-hydroxycyclobutylcarbamate** from a suitable precursor. This protocol describes a reduction following Boc-protection.

Materials:

- tert-Butyl (3-oxocyclobutyl)carbamate
- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH₄)
- Deionized water
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice-water bath.
- Reduction: To the stirred, cooled solution, add sodium borohydride (NaBH_4) (approx. 1.5 equivalents) portion-wise over 15-20 minutes. The portion-wise addition is a self-validating step to control the exothermic reaction and prevent runaway temperatures.
- Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.
- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH_4Cl solution to neutralize any remaining reducing agent.
- Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
- Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with ethyl acetate to maximize yield.
- Washing: Combine the organic extracts and wash sequentially with deionized water and then brine. This washing sequence removes water-soluble impurities and residual salts.
- Drying and Filtration: Dry the combined organic layer over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and collect the filtrate.
- Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a mixture of cis and trans isomers.

- Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the isomers and remove impurities.

Applications in Drug Discovery

The rigid cyclobutane scaffold of this molecule is highly attractive for drug design. It serves as a bioisostere for other groups, such as phenyl rings or flexible alkyl chains, while offering a distinct vectoral projection of its functional groups.

- Androgen Receptor Antagonists: The molecule is a key intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists, which are crucial for the treatment of prostate cancer.[10] The cyclobutane core helps to position key pharmacophoric elements for optimal interaction with the AR ligand-binding domain.
- Kinase Inhibitors: The diaminopropane moiety that can be derived from this building block is a common linker element in various kinase inhibitors, connecting different pharmacophores to bridge binding pockets.[11]
- Metabolic Stability: The tert-butyl group itself, while sometimes a site of metabolism, can also act as a steric shield, protecting adjacent functional groups from enzymatic degradation.[12] The cyclobutane ring is also generally more resistant to metabolic breakdown than linear alkyl chains.

Safety and Handling

As a laboratory chemical, **tert-butyl 3-hydroxycyclobutylcarbamate** requires careful handling.

- Hazard Identification: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[6][9] It is also considered harmful if swallowed.[1][6]
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
- Precautions for Safe Handling:
 - Use only in a well-ventilated area or under a chemical fume hood.[6][13]

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][14]
- Avoid breathing dust, mist, or spray.[9]
- Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][14]
- First-Aid Measures:
 - If on skin: Wash with plenty of soap and water.[9]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
 - If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[13][15]

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